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molecular formula C10H15NS B8343552 2-Butylmercaptoaniline

2-Butylmercaptoaniline

Cat. No. B8343552
M. Wt: 181.30 g/mol
InChI Key: BIKPIFGPFVNIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

4-Methylthiooxindole and 6-methylthiooxindole are prepared according to the procedure of U.S. Pat. No. 4,006,161. 7-Methylthio and 7-n-butylthiooxindoles are prepared by using the same procedure starting with 2-methylthioaniline and 2-n-butylthioaniline, respectively. 5-n-Propylthiooxindole is prepared by the same synthetic route starting with 4-n-propylthioaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH2:10]([S:14][C:15]1[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=1[NH2:17])[CH2:11][CH2:12]C.[CH2:22]([S:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[CH:28][CH:27]=1)[CH2:23]C>>[CH3:22][C:9]1[CH:8]=[CH:7][CH:6]=[C:4]2[C:3]=1[CH2:11][C:10](=[S:14])[NH:5]2.[CH3:1][C:19]1[CH:18]=[C:16]2[C:15]([CH2:23][C:22](=[S:25])[NH:17]2)=[CH:21][CH:20]=1.[CH2:10]([C:26]1[CH:27]=[C:28]2[C:29](=[CH:31][CH:32]=1)[NH:30][C:3](=[S:2])[CH2:4]2)[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)SC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CC(NC2=CC=C1)=S
Name
Type
product
Smiles
CC1=CC=C2CC(NC2=C1)=S
Name
Type
product
Smiles
C(CC)C=1C=C2CC(NC2=CC1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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